isopropyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate
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Overview
Description
Isopropyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate group, a tetrahydropyrimidinylidene moiety, and an isopropyl ester. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate derivative, followed by the introduction of the tetrahydropyrimidinylidene group. The final step involves esterification with isopropyl alcohol under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
Isopropyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of isopropyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. This can result in changes in cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 4-aminobenzoate: Shares the benzoate and isopropyl ester groups but lacks the tetrahydropyrimidinylidene moiety.
4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoic acid: Similar structure but without the isopropyl ester group.
Uniqueness
Isopropyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
propan-2-yl 4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-8(2)22-14(21)9-3-5-10(6-4-9)16-7-11-12(19)17-15(23)18-13(11)20/h3-8H,1-2H3,(H3,17,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKMJYWWMZUFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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